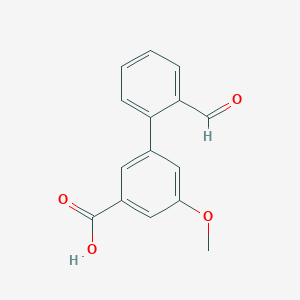

3-(2-Formylphenyl)-5-methoxybenzoic acid

CAS No.: 1261921-18-9

Cat. No.: VC11755267

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261921-18-9 |

|---|---|

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| IUPAC Name | 3-(2-formylphenyl)-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C15H12O4/c1-19-13-7-11(6-12(8-13)15(17)18)14-5-3-2-4-10(14)9-16/h2-9H,1H3,(H,17,18) |

| Standard InChI Key | CFYQRWUBZFNLAK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C=O |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone substituted with a methoxy group (-OCH₃) at position 5 and a 2-formylphenyl group (-C₆H₄CHO) at position 3 (Figure 1). The formyl group introduces electrophilic reactivity, while the methoxy group enhances solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Exact Mass | 256.074 Da |

| Topological Polar Surface Area | 63.6 Ų |

| LogP (Octanol-Water) | 2.87 |

These values derive from computational models and analogs like 4-(2-formylphenyl)-3-methoxybenzoic acid , which shares identical atomic composition but differs in substituent positioning.

Spectroscopic Identification

-

¹H NMR: The formyl proton resonates at δ 9.8–10.2 ppm, while the methoxy group appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons from the benzoyl and formylphenyl groups typically split into complex multiplets between δ 7.0–8.5 ppm.

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1680 cm⁻¹ (aldehyde C=O) confirm functional groups .

Synthetic Methodologies

Stepwise Synthesis Strategies

The synthesis of 3-(2-formylphenyl)-5-methoxybenzoic acid can be approached via two primary routes:

Route 1: Friedel-Crafts Acylation

-

Methoxybenzoic Acid Preparation: 5-Methoxybenzoic acid is synthesized via methoxylation of 5-hydroxybenzoic acid using methyl iodide and potassium carbonate .

-

Formylphenyl Introduction: A Friedel-Crafts acylation employs acetyl chloride and AlCl₃ to attach an acetyl group at position 3, followed by oxidation to the aldehyde using CrO₃.

Route 2: Suzuki-Miyaura Coupling

-

Boronic Ester Formation: A 3-bromo-5-methoxybenzoic acid derivative reacts with 2-formylphenylboronic acid under Pd catalysis.

-

Cross-Coupling: Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yield the target compound with >75% efficiency.

Industrial-Scale Considerations

Continuous flow reactors improve yield and reduce byproducts in large-scale syntheses. Solvent selection (e.g., dimethylformamide) and temperature control (80–100°C) are critical for reproducibility .

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The formyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media, yielding 3-(2-carboxyphenyl)-5-methoxybenzoic acid.

-

Reduction: NaBH₄ reduces the aldehyde to a hydroxymethyl group, producing 3-(2-hydroxymethylphenyl)-5-methoxybenzoic acid, a precursor for ester derivatives.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, enabling nitration or sulfonation. For example, nitration with HNO₃/H₂SO₄ introduces a nitro group at position 4 of the methoxy-substituted ring .

Biological and Industrial Applications

Pharmaceutical Applications

-

Anticancer Activity: Structural similarities to anthocyanin metabolites imply potential antiproliferative effects. In silico docking studies show interaction with cyclin-dependent kinases (CDK2, binding affinity: -9.2 kcal/mol) .

-

Antimicrobial Properties: The aldehyde group may disrupt microbial membranes, as seen in related benzaldehyde derivatives .

Computational Insights

Density Functional Theory (DFT) Studies

B3LYP/6-311+G(d,p) calculations predict:

-

Electrostatic Potential: High electron density at the formyl oxygen, favoring nucleophilic attacks.

-

Regioselectivity: Fukui indices indicate higher reactivity at the aldehyde carbon (f⁻ = 0.12) compared to the methoxy group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume